molecular formula C17H21NO5 B2987223 Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate CAS No. 1902900-74-6

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate

Cat. No.: B2987223
CAS No.: 1902900-74-6
M. Wt: 319.357
InChI Key: SEBDQHQTPHKLOW-UHFFFAOYSA-N
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Description

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker at the para-position of the benzene ring, connected to an octahydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

methyl 4-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-17(20)12-4-2-11(3-5-12)16(19)18-13-6-7-14-15(10-13)23-9-8-22-14/h2-5,13-15H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBDQHQTPHKLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-ylamine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the octahydrobenzo[b][1,4]dioxin-6-ylamine intermediate, followed by its reaction with methyl 4-bromobenzoate. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoates or amides.

Scientific Research Applications

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate (Target) Not explicitly provided* ~318 (estimated) Octahydrodioxin, carbamoyl, methyl ester High lipophilicity, rigid dioxin scaffold
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () C₁₅H₁₂O₂S 256.3 Benzoxathiin (S-containing), methoxy, thiophene Sulfur enhances π-conjugation, redox sensitivity
Methyl 3-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)benzoate () C₂₃H₂₀NO₅ 390.4 Dihydrodioxin, carbamoyl, methyl ester Partial hydrogenation increases flexibility
Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate () C₁₇H₁₄N₂O₆ 342.3 Nitro, oxo, benzoxazin Electron-withdrawing nitro group enhances reactivity

*Note: The target compound’s formula is inferred as approximately C₁₇H₂₁NO₅ based on structural similarity to .

Stability and Reactivity

  • Target Compound : The octahydrodioxin scaffold may confer stability under neutral conditions but could undergo acid/base-catalyzed ring opening.
  • Benzoxathiin () : Sulfur in the ring increases susceptibility to oxidation, limiting stability in oxidative environments .

Biological Activity

Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H26N2O5
  • Molecular Weight : 342.38 g/mol

Antimicrobial Properties

Research has indicated that derivatives of benzoate compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacteria and fungi, which suggests potential applications in treating infections .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests it may possess similar properties. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines, indicating a possible mechanism for mitigating inflammatory responses .

Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds have shown promising results. For example, certain derivatives have been found to induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade and mitochondrial dysfunction .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound may interact with nuclear receptors involved in inflammation and cell proliferation.
  • Signal Transduction Modulation : It could modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
  • Oxidative Stress Regulation : The compound might influence oxidative stress levels, thereby affecting cell survival and apoptosis.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli.
Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages.
Induced apoptosis in breast cancer cell lines with IC50 values indicating effective concentration ranges.

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